molecular formula C17H15ClFN3O2 B2739478 1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-34-6

1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2739478
CAS No.: 894029-34-6
M. Wt: 347.77
InChI Key: AGSWGXBWFMYXJO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C17H15ClFN3O2 and its molecular weight is 347.77. The purity is usually 95%.
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Scientific Research Applications

Optical and Electronic Properties

A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrated significant electrooptic properties, including high second and third harmonic generation values. This suggests potential applications in optoelectronic device fabrications due to its superior properties compared to standard urea molecules (Shkir et al., 2018).

Nonlinear Optical Materials

Research on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), a new organic nonlinear optical material, highlights its high second harmonic generation efficiency. The crystal's molecular dipoles are aligned in a zig-zag head to tail fashion, contributing to a net polarization and large SHG conversion efficiency. This indicates its potential for nonlinear optical (NLO) device applications (Menezes et al., 2014).

Molecular Structure and Characterization

The crystal structure of flufenoxuron, a benzoylurea pesticide, and its interactions were studied, revealing insights into hydrogen bonds forming R22(8) inversion dimers. This structural information may contribute to understanding the interactions and stability of similar urea derivatives in various applications (Jeon et al., 2014).

Electro-Fenton Degradation of Contaminants

The electro-Fenton degradation process involving triclosan and triclocarban demonstrated how substituted ureas could be involved in the degradation of environmental contaminants. This research could guide the development of novel degradation methods for persistent organic pollutants (Sirés et al., 2007).

Drug Metabolism and Pharmacological Effects

A study on the metabolic formation and synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol revealed its hypocholesteremic effect in rats, similar to the parent drug. This points to the importance of understanding the metabolism and pharmacological effects of urea derivatives for therapeutic applications (Sinsheimer et al., 1976).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-11-3-1-5-13(7-11)20-17(24)21-14-9-16(23)22(10-14)15-6-2-4-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSWGXBWFMYXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.